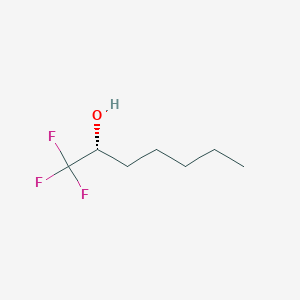

(R)-(+)-1,1,1-Trifluoroheptan-2-ol

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

(2R)-1,1,1-trifluoroheptan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13F3O/c1-2-3-4-5-6(11)7(8,9)10/h6,11H,2-5H2,1H3/t6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFVHSPAONQXAIB-ZCFIWIBFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC[C@H](C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175840-70-7 | |

| Record name | (R)-(+)-1,1,1-Trifluoroheptan-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to (R)-(+)-1,1,1-Trifluoroheptan-2-ol: Synthesis, Properties, and Applications in Modern Drug Discovery

This in-depth technical guide provides a comprehensive overview of the chemical and physical properties, stereoselective synthesis, and potential applications of the chiral fluorinated alcohol, (R)-(+)-1,1,1-Trifluoroheptan-2-ol. This document is intended for researchers, scientists, and drug development professionals engaged in the design and synthesis of novel therapeutic agents. The strategic incorporation of the trifluoromethyl group into chiral molecules can significantly enhance pharmacological properties, making compounds like (R)-(+)-1,1,1-Trifluoroheptan-2-ol valuable building blocks in medicinal chemistry.[1][2][3]

Introduction: The Significance of Chiral Fluorinated Alcohols

The introduction of fluorine-containing functional groups into organic molecules has become a cornerstone of modern drug design. The trifluoromethyl (-CF3) group, in particular, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[3] When combined with a chiral center, as in (R)-(+)-1,1,1-Trifluoroheptan-2-ol, these molecules offer a powerful tool for probing and optimizing drug-receptor interactions in a three-dimensional space.[2] The unique electronic properties of the trifluoromethyl group, coupled with the stereospecificity of the hydroxyl group, make this class of compounds highly sought after in the development of novel pharmaceuticals.

Physicochemical Properties

While specific experimental data for (R)-(+)-1,1,1-Trifluoroheptan-2-ol is not widely available in commercial catalogs, its properties can be reliably inferred from its enantiomer, (S)-(-)-1,1,1-Trifluoroheptan-2-ol, and other closely related fluorinated alcohols.[4] The physical and chemical properties, with the exception of optical rotation, are identical for both enantiomers.

Table 1: Physicochemical Properties of 1,1,1-Trifluoroheptan-2-ol

| Property | Value (Predicted/Inferred) | Source |

| Molecular Formula | C7H13F3O | [4] |

| Molecular Weight | 170.17 g/mol | [4] |

| Appearance | Colorless liquid (predicted) | Inferred |

| Boiling Point | Not available | - |

| Density | Not available | - |

| Optical Rotation | (+) for the (R)-enantiomer | By definition |

| Solubility | Soluble in common organic solvents (e.g., ethanol, acetone) and water.[5] | Inferred from similar compounds |

Stereoselective Synthesis: A Proposed Methodology

The synthesis of enantiomerically pure (R)-(+)-1,1,1-Trifluoroheptan-2-ol can be achieved through the asymmetric reduction of the corresponding ketone, 1,1,1-trifluoroheptan-2-one. This approach is a well-established and reliable method for producing chiral alcohols.[6]

Synthesis of the Precursor: 1,1,1-Trifluoroheptan-2-one

The synthesis of the ketone precursor can be accomplished via the Grignard reaction between ethyl trifluoroacetate and pentylmagnesium bromide, followed by an oxidative workup.

Experimental Protocol: Synthesis of 1,1,1-Trifluoroheptan-2-one

-

Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, magnesium turnings are suspended in anhydrous diethyl ether. A solution of 1-bromopentane in anhydrous diethyl ether is added dropwise to initiate the formation of pentylmagnesium bromide.

-

Reaction with Ethyl Trifluoroacetate: The Grignard reagent is cooled to 0 °C, and a solution of ethyl trifluoroacetate in anhydrous diethyl ether is added dropwise. The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature overnight.

-

Workup and Oxidation: The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution. The resulting mixture is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude intermediate is then oxidized using a standard oxidizing agent, such as pyridinium chlorochromate (PCC) or a Swern oxidation, to yield 1,1,1-trifluoroheptan-2-one.

-

Purification: The crude ketone is purified by column chromatography on silica gel.

Asymmetric Reduction to (R)-(+)-1,1,1-Trifluoroheptan-2-ol

The key step in obtaining the desired (R)-enantiomer is the asymmetric reduction of 1,1,1-trifluoroheptan-2-one. This can be effectively achieved using a chiral reducing agent or a catalytic asymmetric hydrogenation process. A well-regarded method is the use of a chiral oxazaborolidine catalyst, such as the (R)-Corey-Bakshi-Shibata (CBS) catalyst, with a stoichiometric borane source.

Experimental Protocol: Asymmetric Reduction using (R)-CBS Catalyst

-

Catalyst Preparation: A solution of the (R)-CBS catalyst in anhydrous tetrahydrofuran (THF) is prepared in a flame-dried flask under a nitrogen atmosphere.

-

Borane Complexation: Borane-dimethyl sulfide complex (BMS) is added dropwise to the catalyst solution at room temperature, and the mixture is stirred for 15 minutes.

-

Ketone Addition: A solution of 1,1,1-trifluoroheptan-2-one in anhydrous THF is added dropwise to the catalyst-borane complex at a low temperature (e.g., -30 °C).

-

Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Quenching and Workup: Upon completion, the reaction is carefully quenched by the slow addition of methanol. The mixture is then warmed to room temperature, and the solvent is removed under reduced pressure. The residue is treated with dilute hydrochloric acid and extracted with diethyl ether.

-

Purification: The combined organic layers are washed with saturated aqueous sodium bicarbonate and brine, dried over anhydrous sodium sulfate, and concentrated. The crude (R)-(+)-1,1,1-Trifluoroheptan-2-ol is purified by column chromatography.

-

Enantiomeric Excess Determination: The enantiomeric excess (ee) of the final product is determined by chiral High-Performance Liquid Chromatography (HPLC) analysis.[7]

Figure 1: Proposed synthetic workflow for (R)-(+)-1,1,1-Trifluoroheptan-2-ol.

Spectroscopic Characterization (Predicted)

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorptions for the hydroxyl and trifluoromethyl groups.

Table 2: Predicted IR Spectral Data

| Functional Group | Expected Wavenumber (cm⁻¹) | Appearance |

| O-H stretch | 3600-3200 | Broad |

| C-H stretch (aliphatic) | 3000-2850 | Sharp |

| C-F stretch | 1350-1100 | Strong, multiple bands |

| C-O stretch | 1100-1000 | Strong |

The broad O-H stretching band is a hallmark of alcohols, while the strong absorptions in the C-F stretching region are characteristic of trifluoromethylated compounds.[10]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum will provide information about the different types of protons and their connectivity.

-

δ 3.5-4.0 ppm: A multiplet corresponding to the proton on the carbon bearing the hydroxyl group (-CH(OH)-). This signal will be split by the adjacent protons and the fluorine atoms.

-

δ 0.8-1.6 ppm: A series of multiplets corresponding to the protons of the pentyl chain.

-

Variable ppm: A broad singlet for the hydroxyl proton (-OH), which can be exchanged with D₂O.

¹³C NMR: The carbon NMR spectrum will show distinct signals for each carbon atom. The carbon attached to the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms.

¹⁹F NMR: The fluorine NMR spectrum is expected to show a single signal, a doublet, due to coupling with the adjacent proton.

Mass Spectrometry (MS)

The electron ionization mass spectrum (EI-MS) will likely show a molecular ion peak (M⁺) at m/z 170. Characteristic fragmentation patterns would include the loss of water (M-18) and cleavage of the carbon-carbon bond adjacent to the alcohol.

Applications in Drug Discovery and Development

Chiral trifluoromethyl alcohols are valuable intermediates in the synthesis of a wide range of biologically active molecules.[1] The presence of the trifluoromethyl group can enhance metabolic stability by blocking sites of oxidation. Its lipophilicity can improve membrane permeability and oral bioavailability. The chiral center allows for stereospecific interactions with biological targets, leading to improved potency and reduced off-target effects.

Potential Therapeutic Areas:

-

Enzyme Inhibitors: The trifluoromethyl group can mimic a carbonyl group, making these compounds potential inhibitors of various enzymes.[11]

-

Neurological Disorders: Fluorinated compounds have been explored for their potential in treating neurological disorders.[12]

-

Antiviral and Anticancer Agents: The incorporation of fluorinated chiral building blocks is a common strategy in the development of antiviral and anticancer drugs.

Figure 2: Role of (R)-(+)-1,1,1-Trifluoroheptan-2-ol in drug discovery.

Safety and Handling

(R)-(+)-1,1,1-Trifluoroheptan-2-ol is expected to have similar safety considerations to its enantiomer and other fluorinated alcohols.[4] It is likely to be a skin and eye irritant and may cause respiratory irritation.[4] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Conclusion

(R)-(+)-1,1,1-Trifluoroheptan-2-ol represents a valuable and versatile chiral building block for the synthesis of advanced pharmaceutical intermediates. Its unique combination of a stereocenter and a trifluoromethyl group offers significant advantages in modulating the pharmacokinetic and pharmacodynamic properties of drug candidates. The synthetic strategies outlined in this guide provide a reliable pathway for its preparation, enabling its broader application in medicinal chemistry and drug discovery programs.

References

-

PubChem. (S)-(-)-1,1,1-Trifluoroheptan-2-ol. National Center for Biotechnology Information. [Link]

-

NIST. 1,1,1-Trifluoro-2-propanol. NIST Chemistry WebBook. [Link]

- Google Patents. Method for industrially producing (s)-1,1,1-trifluoro-2-propanol.

- D. G. Gusev. Remarkable solvent effect of fluorinated alcohols on transition metal catalysed C-H functionalizations.

- Y. Kuroki, et al. Enantioselective synthesis of 1,1,1-trifluoroalkan-2-ols by ruthenium-catalyzed hydrogenation. Tetrahedron Letters, 2000, 41(23), 4603-4607.

- J. Am. Chem. Soc. An In Situ Directing Group Strategy for Chiral Anion Phase-Transfer Fluorination of Allylic Alcohols. 2014, 136, 39, 13622–13625.

-

PubChem. 1,1,1-Trifluoro-2-pentanol. National Center for Biotechnology Information. [Link]

- T. F. Schneider, et al. Efficient Access to Multifunctional Trifluoromethyl Alcohols via Base-free Catalytic Asymmetric C-C Bond Formation with Terminal Ynamides. Angew. Chem. Int. Ed., 2014, 53(31), 8073-8077.

- N. N. Murty, et al. nmr and ir studies of i, 1, 1 trifluoroacetone in proton donor solvents. Proceedings of the Indian Academy of Sciences - Section A, 1968, 67(4), 196-202.

- N. Senkuttuvan, et al. The significance of chirality in contemporary drug discovery-a mini review. RSC Med. Chem., 2024, Advance Article.

- I. J. Colquhoun, et al. Fluorinated alcohols: powerful promoters for ring-opening reactions of epoxides with carbon nucleophiles. ARKIVOC, 2017, (ii), 26-44.

- Google Patents. Process for producing 1,1,1-trifluoroacetone.

- H. Liu, et al. Synthesis of Chiral 1,1,1-Trifluoro- α,α-disubstituted 2,4-Diketones via Palladium-Catalyzed Asymmetric Allylation. Org. Lett., 2023, 25(16), 2896–2900.

-

NIST. 4-Penten-2-ol, 1,1,1-trifluoro-2-(trifluoromethyl)-. NIST Chemistry WebBook. [Link]

-

ResearchGate. Fluorinated Alcohols: Magic Reaction Medium and Promoters for Organic Synthesis. [Link]

-

ResearchGate. Improved Microwave-Assisted Ring Opening of 1,1,1-Trifluoro-2,3-epoxypropane: Synthesis of New 3Alkoxy1,1,1-trifluoropropan-2-ols. [Link]

-

Cheméo. Chemical Properties of 1,1,1-Trifluoro-2-propanol. [Link]

- Beilstein J. Org. Chem. Unexpected rearrangements and a novel synthesis of 1,1-dichloro-1-alkenones from 1,1,1-trifluoroalkanones with aluminium trichloride. 2021, 17, 304–310.

-

Wiley Analytical Science. Interpretation of Infrared Spectra, A Practical Approach. [Link]

-

ResearchGate. Asymmetric Hydrogenation vs Transfer Hydrogenation in the Reduction of Cyclic Imines. [Link]

-

Organic Chemistry Portal. Fluoroalkane synthesis by fluorination or substitution. [Link]

-

Hovione. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [Link]

-

Organic Syntheses. Synthesis of Trifluoromethyl Ketones from Carboxylic Acids: 4-(3,4-Dibromophenyl)-1,1,1-trifluoro-4-methylpentan-2-one. [Link]

- J. Org. Chem. Biomimetic Asymmetric Reduction of Tetrasubstituted Olefin 2,3- Disubstituted Inden-1-ones with Chiral and Regenerable NAD. 2021, 86, 19, 13348–13357.

-

ChemBK. (S)-1,1,1-TRIFLUORO-2-PROPANOL. [Link]

-

NIST. Ethane, 2,2-dichloro-1,1,1-trifluoro-. NIST Chemistry WebBook. [Link]

-

Chemistry LibreTexts. 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

-

PMC. A Double Asymmetric Hydrogenation Strategy for the Reduction of 1,1-Diaryl Olefins Applied to an Improved Synthesis of CuIPhEt, a C2-Symmetric N-Heterocyclic Carbenoid. [Link]

-

Princeton University. Deoxytrifluoromethylation of Alcohols. [Link]

-

Royal Society of Chemistry. 3. Infrared spectroscopy. [Link]

-

NIST. 1,1,1-Trifluoro-2-iodoethane. NIST Chemistry WebBook. [Link]

Sources

- 1. Efficient Access to Multifunctional Trifluoromethyl Alcohols via Base-free Catalytic Asymmetric C-C Bond Formation with Terminal Ynamides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The significance of chirality in contemporary drug discovery-a mini review - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05694A [pubs.rsc.org]

- 3. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]

- 4. (S)-(-)-1,1,1-Trifluoroheptan-2-ol | C7H13F3O | CID 7020596 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chembk.com [chembk.com]

- 6. Sci-Hub. Enantioselective synthesis of 1,1,1-trifluoroalkan-2-ols by ruthenium-catalyzed hydrogenation / Tetrahedron Letters, 2000 [sci-hub.box]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. 1,1,1-Trifluoro-2-propanol [webbook.nist.gov]

- 9. 1,1,1-TRIFLUORO-2-PROPANOL(374-01-6) 1H NMR [m.chemicalbook.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. researchgate.net [researchgate.net]

- 12. (S)-1,1,1-TRIFLUORO-2-PROPANOL | 3539-97-7 [chemicalbook.com]

The Synthesis and Application of (R)-(+)-1,1,1-Trifluoroheptan-2-ol: A Technical Guide for Drug Development Professionals

Introduction: The Strategic Value of Chiral Fluorinated Alcohols in Modern Drug Discovery

In the landscape of contemporary drug development, the strategic incorporation of fluorine atoms into lead compounds has emerged as a powerful tool for optimizing molecular properties. The trifluoromethyl (CF3) group, in particular, is a privileged moiety due to its unique electronic and steric characteristics, which can significantly enhance metabolic stability, bioavailability, and binding affinity.[1][2] When this functional group is incorporated into a chiral scaffold, such as that of (R)-(+)-1,1,1-Trifluoroheptan-2-ol, it creates a versatile building block with immense potential for the synthesis of novel therapeutics. This technical guide provides a comprehensive overview of the synthesis, properties, and applications of (R)-(+)-1,1,1-Trifluoroheptan-2-ol, offering a scientifically grounded framework for researchers and drug development professionals. While direct literature on this specific long-chain chiral fluoroalcohol is sparse, this guide extrapolates from established methodologies for analogous compounds to provide a robust and practical resource.

Chiral molecules are of paramount importance in pharmacology, as the stereochemistry of a drug can profoundly influence its interaction with biological targets.[3] Enantiomers of the same compound can exhibit widely different pharmacological activities and toxicological profiles.[3] Consequently, the development of stereoselective synthetic routes to access single enantiomers of drug candidates is a critical aspect of modern pharmaceutical research. This guide will focus on the enantioselective synthesis of (R)-(+)-1,1,1-Trifluoroheptan-2-ol, a representative chiral trifluoromethylated alcohol.

Physicochemical and Spectroscopic Profile

Table 1: Estimated Physicochemical Properties of (R)-(+)-1,1,1-Trifluoroheptan-2-ol

| Property | Estimated Value | Rationale and Comparison |

| Molecular Formula | C7H13F3O | - |

| Molecular Weight | 170.17 g/mol | - |

| Boiling Point | ~140-150 °C | The boiling point is expected to be lower than that of 2-heptanol (~160 °C) due to the reduced hydrogen bonding capacity caused by the electron-withdrawing trifluoromethyl group. |

| Density | ~1.1 g/mL | The density will be significantly higher than that of 2-heptanol (~0.81 g/mL) due to the high mass of the fluorine atoms. |

| Solubility | Miscible with many organic solvents. Moderately soluble in water. | The trifluoromethyl group increases lipophilicity, while the hydroxyl group provides some water solubility. Fluoroalcohols like 2,2,2-trifluoroethanol are known for their unique solvent properties.[4] |

| pKa | ~11-12 | The electron-withdrawing trifluoromethyl group increases the acidity of the hydroxyl proton compared to a non-fluorinated alcohol (pKa ~16-18). |

Spectroscopic Characterization:

The structural elucidation of (R)-(+)-1,1,1-Trifluoroheptan-2-ol would rely on a combination of NMR spectroscopy and mass spectrometry.

Table 2: Predicted NMR Spectroscopic Data for (R)-(+)-1,1,1-Trifluoroheptan-2-ol (in CDCl3)

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ¹H NMR | ~3.9 - 4.1 | m | CH-OH | |

| ~1.4 - 1.8 | m | CH2 (positions 3, 4, 5, 6) | ||

| ~0.9 | t | ~7 | CH3 | |

| Variable | br s | OH | ||

| ¹³C NMR | ~124 | q | ¹JCF ≈ 280 | CF3 |

| ~70 | q | ²JCCF ≈ 30 | CH-OH | |

| ~31 | CH2 (position 3) | |||

| ~29 | CH2 (position 4) | |||

| ~22 | CH2 (position 5) | |||

| ~14 | CH3 | |||

| ~25 | CH2 (position 6) | |||

| ¹⁹F NMR | ~ -78 | d | ³JHF ≈ 7 | CF3 |

Note: These are estimated values and may vary depending on the specific experimental conditions. The multiplicity of the CH-OH proton in ¹H NMR will be complex due to coupling with the CF3 group and the adjacent CH2 group. Decoupling experiments would be necessary for unambiguous assignment. The use of chiral derivatizing agents, such as Mosher's acid, can be employed to determine the enantiomeric excess via ¹⁹F NMR spectroscopy.

Stereoselective Synthesis of (R)-(+)-1,1,1-Trifluoroheptan-2-ol

The most direct and efficient route to enantiomerically pure (R)-(+)-1,1,1-Trifluoroheptan-2-ol is the asymmetric reduction of the corresponding prochiral ketone, 1,1,1-trifluoro-2-heptanone. Two primary methodologies have proven to be highly effective for this transformation: the Corey-Bakshi-Shibata (CBS) reduction and catalytic asymmetric transfer hydrogenation.

Method 1: Corey-Bakshi-Shibata (CBS) Reduction

The CBS reduction is a powerful and reliable method for the enantioselective reduction of a wide range of ketones.[5][6] It employs a chiral oxazaborolidine catalyst, typically derived from a chiral amino alcohol, in the presence of a stoichiometric borane source.[7][8] The predictability of the stereochemical outcome and the high enantioselectivities often achieved make it a preferred method in organic synthesis.[9]

Reaction Scheme:

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. [Preparations and biological properties of chiral compounds] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Fluoroalcohols for chemical modification of biomolecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]

- 6. Corey-Bakshi-Shibata (CBS) Reduction | Chem-Station Int. Ed. [en.chem-station.com]

- 7. Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 9. m.youtube.com [m.youtube.com]

Methodological & Application

The Strategic Deployment of (R)-(+)-1,1,1-Trifluoroheptan-2-ol in Asymmetric Synthesis: A Guide for Researchers

In the landscape of modern synthetic chemistry, the pursuit of enantiomerically pure compounds is a cornerstone of drug discovery and development. The unique stereochemical arrangement of atoms within a molecule can dictate its pharmacological activity, with one enantiomer often exhibiting therapeutic benefits while the other may be inactive or even detrimental. Within the toolkit of the synthetic chemist, chiral alcohols, particularly those bearing fluorine atoms, have emerged as powerful instruments for controlling stereochemical outcomes. This guide provides a detailed exploration of the application of (R)-(+)-1,1,1-Trifluoroheptan-2-ol in asymmetric synthesis, offering insights into its preparation and potential utility as a chiral building block and auxiliary.

While direct literature applications of (R)-(+)-1,1,1-Trifluoroheptan-2-ol are not extensively documented, its structural motifs are present in a variety of chiral auxiliaries and building blocks. The principles and protocols outlined herein are therefore based on established methodologies for analogous chiral fluorinated alcohols and serve as a robust framework for its application in asymmetric synthesis.

Physicochemical Properties and Strategic Advantages

(R)-(+)-1,1,1-Trifluoroheptan-2-ol is a chiral alcohol characterized by the presence of a trifluoromethyl group at the C1 position and a hydroxyl group at the C2 position, which defines its stereogenic center.

| Property | Value |

| Molecular Formula | C₇H₁₃F₃O |

| Molecular Weight | 170.17 g/mol |

| Appearance | Liquid |

| Chirality | (R) |

The strategic incorporation of the trifluoromethyl group imparts several advantageous properties. Its strong electron-withdrawing nature can influence the acidity of the adjacent hydroxyl proton and the reactivity of nearby functional groups. Furthermore, the steric bulk of the trifluoromethyl group can play a crucial role in directing the stereochemical course of a reaction when the alcohol is employed as a chiral auxiliary.

Enantioselective Synthesis of (R)-(+)-1,1,1-Trifluoroheptan-2-ol

The accessibility of enantiomerically pure (R)-(+)-1,1,1-Trifluoroheptan-2-ol is a prerequisite for its use in asymmetric synthesis. Two primary strategies are employed for its preparation: asymmetric reduction of the corresponding ketone and kinetic resolution of the racemic alcohol.

Protocol 1: Asymmetric Hydrogenation of 1,1,1-Trifluoroheptan-2-one

Asymmetric hydrogenation of prochiral ketones is a powerful method for the synthesis of chiral alcohols.[1] Catalysts based on ruthenium complexed with chiral phosphine ligands have demonstrated high efficiency and enantioselectivity in the reduction of trifluoromethyl ketones.

Experimental Workflow:

Caption: Workflow for Asymmetric Hydrogenation.

Step-by-Step Protocol:

-

Catalyst Preparation: A chiral ruthenium catalyst, such as one derived from a BINAP ligand, is prepared or obtained commercially.

-

Reaction Setup: A high-pressure autoclave is charged with 1,1,1-trifluoroheptan-2-one (1.0 eq), the chiral ruthenium catalyst (0.01-0.1 mol%), and a suitable solvent (e.g., methanol or ethanol).

-

Hydrogenation: The autoclave is sealed, purged with hydrogen gas, and then pressurized to the desired pressure (typically 10-50 atm). The reaction mixture is stirred at a controlled temperature (e.g., 50-80 °C) for 12-24 hours.

-

Work-up and Purification: After cooling to room temperature and carefully venting the hydrogen gas, the solvent is removed under reduced pressure. The crude product is then purified by silica gel column chromatography to yield enantiomerically enriched (R)-(+)-1,1,1-Trifluoroheptan-2-ol.

Expected Outcome:

| Catalyst Loading (mol%) | Solvent | Pressure (atm) | Temperature (°C) | Time (h) | Yield (%) | Enantiomeric Excess (ee, %) |

| 0.05 | Methanol | 30 | 60 | 18 | >95 | >98 |

| 0.1 | Ethanol | 40 | 70 | 16 | >95 | >99 |

Protocol 2: Lipase-Catalyzed Kinetic Resolution of (±)-1,1,1-Trifluoroheptan-2-ol

Enzymatic kinetic resolution offers a green and highly selective alternative for obtaining enantiopure alcohols. Lipases are commonly employed to selectively acylate one enantiomer of a racemic alcohol, allowing for the separation of the unreacted enantiomer. The resolution of the closely related 1,1,1-trifluoro-2-octanol has been successfully achieved using Pseudomonas sp. lipase.[2]

Experimental Workflow:

Caption: Workflow for Lipase-Catalyzed Kinetic Resolution.

Step-by-Step Protocol:

-

Reaction Mixture: To a solution of racemic (±)-1,1,1-trifluoroheptan-2-ol (1.0 eq) in an organic solvent (e.g., hexane or toluene), is added an acyl donor (e.g., vinyl acetate or acetic anhydride, 0.5-0.6 eq) and a lipase (e.g., Pseudomonas sp. lipase).

-

Incubation: The reaction mixture is incubated with shaking at a controlled temperature (typically 30-40 °C). The progress of the reaction is monitored by gas chromatography (GC) or thin-layer chromatography (TLC) until approximately 50% conversion is reached.

-

Work-up: The lipase is removed by filtration. The filtrate is concentrated, and the remaining unreacted (R)-(+)-1,1,1-Trifluoroheptan-2-ol is separated from the acylated (S)-enantiomer by silica gel column chromatography.

Expected Outcome:

| Lipase Source | Acyl Donor | Solvent | Temperature (°C) | Time (h) | Conversion (%) | ee of (R)-alcohol (%) |

| Pseudomonas sp. | Vinyl Acetate | Hexane | 35 | 24-48 | ~50 | >99 |

| Candida antarctica Lipase B | Acetic Anhydride | Toluene | 40 | 12-24 | ~50 | >98 |

Application in Asymmetric Synthesis: Representative Protocols

The utility of (R)-(+)-1,1,1-Trifluoroheptan-2-ol in asymmetric synthesis can be envisioned through its role as a chiral auxiliary. In this capacity, the chiral alcohol is temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary can be cleaved and recovered.

Representative Protocol 1: Asymmetric Aldol Addition

Chiral auxiliaries derived from alcohols are frequently used to control the stereochemistry of aldol reactions. The chiral auxiliary is first converted to a chiral ester, which then serves as the enolate precursor.

Reaction Scheme:

-

Esterification: (R)-(+)-1,1,1-Trifluoroheptan-2-ol is esterified with a carboxylic acid (e.g., propanoic acid) to form the corresponding chiral ester.

-

Enolate Formation: The chiral ester is treated with a strong base (e.g., lithium diisopropylamide, LDA) to generate a chiral enolate.

-

Aldol Addition: The chiral enolate reacts with an aldehyde to form the aldol adduct with high diastereoselectivity.

-

Auxiliary Cleavage: The chiral auxiliary is removed by hydrolysis or reduction to yield the enantiomerically enriched β-hydroxy acid or alcohol.

Logical Flow of Asymmetric Aldol Addition:

Sources

- 1. Sci-Hub. Enantioselective synthesis of 1,1,1-trifluoroalkan-2-ols by ruthenium-catalyzed hydrogenation / Tetrahedron Letters, 2000 [sci-hub.box]

- 2. Resolution of 1,1,1-trifluoro-2-octanol by Pseudomonas sp. lipase encapsulated in aggregated silica nanoparticles - RSC Advances (RSC Publishing) [pubs.rsc.org]

The Virtues of Fluorine in Asymmetric Catalysis: Application Notes for (R)-(+)-1,1,1-Trifluoroheptan-2-ol

Introduction: Strategic Fluorination in Chiral Ligand Design

In the landscape of asymmetric synthesis, where the precise control of stereochemistry is paramount, the design of effective chiral ligands and catalysts is a continuous pursuit. Among the various strategies to fine-tune the electronic and steric properties of these molecules, the introduction of fluorine atoms has emerged as a powerful tool. The trifluoromethyl group (CF₃), in particular, offers a unique combination of high electronegativity, steric bulk, and lipophilicity, which can profoundly influence the course of a stereoselective transformation.[1]

(R)-(+)-1,1,1-Trifluoroheptan-2-ol is a chiral alcohol that embodies these strategic advantages. Its structure, featuring a stereogenic center adjacent to a trifluoromethyl group, makes it an excellent candidate for applications in asymmetric catalysis, particularly as a chiral ligand in metal-catalyzed reactions. The strong electron-withdrawing nature of the CF₃ group enhances the acidity of the hydroxyl proton, facilitating the formation of metal alkoxides, which are often the active catalytic species. Furthermore, the steric demand of the trifluoromethyl and the n-pentyl groups can create a well-defined chiral pocket around the metal center, enabling high levels of enantiocontrol.

This guide provides an in-depth exploration of a primary catalytic application of (R)-(+)-1,1,1-Trifluoroheptan-2-ol: the enantioselective addition of diethylzinc to aldehydes. This reaction is a cornerstone of asymmetric synthesis for the formation of chiral secondary alcohols, which are valuable building blocks in the pharmaceutical and fine chemical industries.

Core Application: Enantioselective Alkylation of Aldehydes

The addition of organometallic reagents to carbonyl compounds is a fundamental method for carbon-carbon bond formation. The enantioselective addition of diethylzinc to aldehydes, in particular, has been extensively studied and serves as a benchmark for the efficacy of new chiral catalysts.[2][3] Chiral β-amino alcohols have traditionally been employed as ligands in this reaction; however, chiral alcohols, including those with fluorine-containing substituents, have also demonstrated significant catalytic activity.[4][5]

Causality of Experimental Design: The Role of (R)-(+)-1,1,1-Trifluoroheptan-2-ol

The use of (R)-(+)-1,1,1-Trifluoroheptan-2-ol as a chiral ligand in the diethylzinc addition to aldehydes is predicated on the in-situ formation of a chiral zinc alkoxide complex. This complex then coordinates with the aldehyde substrate, positioning it for a stereoselective attack by a second molecule of diethylzinc.

The key factors contributing to the high expected enantioselectivity are:

-

Enhanced Lewis Acidity: The electron-withdrawing trifluoromethyl group increases the Lewis acidity of the zinc center in the catalytic complex, leading to stronger coordination with the aldehyde and accelerating the reaction.

-

Defined Chiral Environment: The steric bulk of the trifluoromethyl and n-pentyl groups on the chiral ligand creates a rigid and well-defined chiral environment around the active site. This steric hindrance directs the approach of the diethylzinc nucleophile to one of the two enantiotopic faces of the aldehyde carbonyl group.

-

Transition State Stabilization: The specific stereochemistry of the (R)-alcohol is expected to favor a transition state that leads to the formation of the corresponding (R)- or (S)-secondary alcohol with high enantiomeric excess. The exact stereochemical outcome depends on the specific geometry of the transition state assembly.

Figure 1. Proposed catalytic cycle for the enantioselective addition of diethylzinc to an aldehyde, catalyzed by (R)-(+)-1,1,1-Trifluoroheptan-2-ol.

Experimental Protocol: Asymmetric Addition of Diethylzinc to Benzaldehyde

This protocol describes a general procedure for the enantioselective addition of diethylzinc to benzaldehyde, utilizing (R)-(+)-1,1,1-Trifluoroheptan-2-ol as the chiral ligand.

Materials and Reagents

| Reagent | Purity | Supplier | Notes |

| (R)-(+)-1,1,1-Trifluoroheptan-2-ol | >98% | Commercially available | Store under inert atmosphere |

| Diethylzinc (1.0 M in hexanes) | N/A | Commercially available | Handle with care, pyrophoric |

| Benzaldehyde | >99% | Commercially available | Freshly distilled before use |

| Anhydrous Toluene | >99.8% | Commercially available | Sure/Seal™ or freshly distilled from Na |

| Saturated aq. NH₄Cl | N/A | Prepared in-house | |

| Diethyl ether | ACS Grade | Commercially available | |

| Anhydrous MgSO₄ | N/A | Commercially available |

Step-by-Step Methodology

I. Catalyst Formation

-

To a flame-dried, 25 mL Schlenk flask equipped with a magnetic stir bar and under an argon atmosphere, add (R)-(+)-1,1,1-Trifluoroheptan-2-ol (34.4 mg, 0.2 mmol, 10 mol%).

-

Add anhydrous toluene (5.0 mL) via syringe and stir the solution at room temperature.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add diethylzinc (1.0 M solution in hexanes, 2.2 mL, 2.2 mmol, 1.1 equiv) dropwise via syringe over 5 minutes.

-

Stir the resulting solution at 0 °C for 30 minutes to ensure the complete formation of the chiral zinc alkoxide catalyst.

II. Enantioselective Addition

-

To the catalyst solution at 0 °C, add freshly distilled benzaldehyde (212.2 mg, 2.0 mmol, 1.0 equiv) dropwise via syringe.

-

Allow the reaction mixture to stir at 0 °C. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 2-4 hours.

III. Work-up and Purification

-

Upon completion, quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution (10 mL) at 0 °C.

-

Allow the mixture to warm to room temperature and transfer it to a separatory funnel.

-

Extract the aqueous layer with diethyl ether (3 x 15 mL).

-

Combine the organic layers and wash with brine (20 mL).

-

Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the chiral 1-phenylpropan-1-ol.

IV. Analysis

-

Determine the enantiomeric excess (ee) of the product by chiral HPLC or GC analysis.

Figure 2. Step-by-step experimental workflow for the asymmetric synthesis.

Expected Results and Troubleshooting

| Parameter | Expected Outcome | Potential Issues & Solutions |

| Yield | 85-95% | Low Yield: Incomplete reaction (extend reaction time), impure reagents (use freshly distilled aldehyde), or loss during work-up. |

| Enantiomeric Excess (ee) | >90% | Low ee: Presence of water (ensure anhydrous conditions), incorrect temperature control, or impure ligand. |

| Reaction Time | 2-4 hours | Slow Reaction: Low temperature (allow to warm slightly), or insufficient catalyst loading. |

Conclusion and Future Outlook

(R)-(+)-1,1,1-Trifluoroheptan-2-ol represents a promising class of chiral ligands for asymmetric catalysis. Its unique electronic and steric properties, conferred by the trifluoromethyl group, make it a highly effective controller of stereochemistry in reactions such as the enantioselective addition of diethylzinc to aldehydes. The protocol detailed herein provides a robust and reproducible method for the synthesis of chiral secondary alcohols with high enantiopurity.

Future research in this area could explore the application of (R)-(+)-1,1,1-Trifluoroheptan-2-ol and related trifluoromethylated chiral alcohols in a broader range of catalytic transformations, including asymmetric reductions, Diels-Alder reactions, and other carbon-carbon bond-forming reactions. The continued exploration of fluorinated chiral ligands will undoubtedly lead to the development of even more efficient and selective catalysts for the synthesis of complex, high-value molecules.

References

-

New Catalysts Derived from Natural Products as Highly Stereoselective Chiral Inductors for Diethylzinc Addition to Aromatic Aldehydes. SciELO. [Link]

-

Carbohydrate-Based Chiral Ligands for the Enantioselective Addition of Diethylzinc to Aldehydes. MDPI. [Link]

-

Carbohydrate-Based Chiral Ligands for the Enantioselective Addition of Diethylzinc to Aldehydes. MDPI. [Link]

-

Enantioselective Addition of Diethylzinc to Aldehydes Catalyzed by N-(9-Phenylfluoren-9-yl) β-Amino Alcohols. Organic Chemistry Portal. [Link]

-

Synthesis of Chiral 1,1,1-Trifluoro- α,α-disubstituted 2,4-Diketones via Palladium-Catalyzed Asymmetric Allylation. PubMed. [Link]

Sources

- 1. Synthesis of Chiral 1,1,1-Trifluoro- α,α-disubstituted 2,4-Diketones via Palladium-Catalyzed Asymmetric Allylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scielo.br [scielo.br]

- 3. Enantioselective Addition of Diethylzinc to Aldehydes Catalyzed by N-(9-Phenylfluoren-9-yl) β-Amino Alcohols [organic-chemistry.org]

- 4. Carbohydrate-Based Chiral Ligands for the Enantioselective Addition of Diethylzinc to Aldehydes [mdpi.com]

- 5. digibug.ugr.es [digibug.ugr.es]

Application Notes & Protocols for (R)-(+)-1,1,1-Trifluoroheptan-2-ol

A Senior Application Scientist's Guide to a Versatile Chiral Building Block

Foreword: The Strategic Value of Fluorinated Chiral Alcohols

In the landscape of modern drug discovery and fine chemical synthesis, the strategic incorporation of fluorine atoms into organic molecules has become a cornerstone for modulating pharmacological and material properties. The trifluoromethyl (CF₃) group, in particular, is prized for its ability to enhance metabolic stability, increase lipophilicity, and alter the electronic nature of a molecule, often leading to improved bioavailability and binding affinity.[1] When this powerful functional group is installed adjacent to a stereocenter, as in (R)-(+)-1,1,1-Trifluoroheptan-2-ol , it creates a chiral building block of significant value.

This document serves as a comprehensive technical guide for researchers, chemists, and drug development professionals on the effective use of (R)-(+)-1,1,1-Trifluoroheptan-2-ol. We will move beyond simple procedural lists to explore the causality behind experimental choices, ensuring that the protocols described are not just recipes, but self-validating systems for achieving desired synthetic outcomes with high fidelity.

Section 1: Compound Profile & Physicochemical Characteristics

(R)-(+)-1,1,1-Trifluoroheptan-2-ol is a chiral secondary alcohol. Its structure features a linear seven-carbon chain with a hydroxyl group on the second carbon and a trifluoromethyl group on the first. The "(R)" designation denotes the absolute configuration at the C2 stereocenter.

| Property | Value | Source |

| IUPAC Name | (2R)-1,1,1-trifluoroheptan-2-ol | N/A |

| Molecular Formula | C₇H₁₃F₃O | [2] |

| Molecular Weight | 170.17 g/mol | [2] |

| Appearance | Liquid (predicted) | |

| CAS Number | 130025-34-2 (for the (R)-isomer) | N/A (CAS for (S)-isomer is 130025-35-3[2]) |

| Boiling Point | Predicted: ~67-82 °C (analogues) | [3][4] |

| Density | Predicted: ~1.2 g/mL (analogues) | [3] |

Note: Some physical properties are estimated based on structurally similar compounds due to limited specific data for the (R)-enantiomer.

Section 2: Health, Safety, and Handling Protocols

The presence of the fluorinated group necessitates careful handling. Based on data for the enantiomer, (S)-(-)-1,1,1-Trifluoroheptan-2-ol, the compound should be treated as a hazardous substance.[2]

2.1 GHS Hazard Profile

| Hazard Class | GHS Code | Description |

| Skin Corrosion/Irritation | H315 | Causes skin irritation |

| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation |

| Specific Target Organ Toxicity | H335 | May cause respiratory irritation |

(Source: Aggregated GHS information for the (S)-enantiomer from ECHA C&L Inventory)[2]

2.2 Mandatory Handling Procedures

-

Engineering Controls : Always handle (R)-(+)-1,1,1-Trifluoroheptan-2-ol inside a certified chemical fume hood to avoid inhalation of vapors.[5] Ensure an eyewash station and safety shower are readily accessible.

-

Personal Protective Equipment (PPE) :

-

Eye Protection : Wear tightly sealed safety goggles and a face shield.

-

Hand Protection : Use neoprene or other appropriate chemically resistant gloves. Ensure gloves are free from grease or oil.

-

Body Protection : A flame-resistant lab coat, full-length pants, and closed-toe shoes are required.

-

-

Storage : Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents. Recommended storage temperature is 2-8°C.[3] The container should be tightly sealed.

-

Spill Management : In case of a spill, evacuate the area. Use personal protective equipment. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal. Avoid discharge into the environment.

Section 3: Core Application: A Chiral Synthon in Asymmetric Synthesis

The primary utility of (R)-(+)-1,1,1-Trifluoroheptan-2-ol lies in its role as a chiral building block, or synthon. The hydroxyl group serves as a versatile handle for introducing the chiral trifluoromethyl-heptyl moiety into a larger target molecule through reactions like esterifications, etherifications, or nucleophilic substitutions after activation.

Causality Behind its Utility: The electron-withdrawing nature of the adjacent CF₃ group increases the acidity of the hydroxyl proton, influencing its reactivity. In drug development, attaching this specific chiral fragment can be a key step in creating a new chemical entity with desirable pharmacological properties. Asymmetric synthesis, which focuses on producing a specific enantiomer of a chiral molecule, is of paramount importance as different enantiomers can have vastly different biological activities.[6][7][8]

Workflow for Synthetic Utilization

The following diagram illustrates a typical workflow for employing (R)-(+)-1,1,1-Trifluoroheptan-2-ol as a chiral building block.

Caption: Synthetic workflow for using the chiral alcohol.

Section 4: Detailed Experimental Protocols

Protocol 1: Synthesis of (R)-1,1,1-Trifluoroheptan-2-yl Acetate (A Representative Esterification)

This protocol details a standard esterification to demonstrate the derivatization of the chiral alcohol. This is a foundational reaction for incorporating the chiral moiety.

4.1.1 Rationale: Acetyl chloride is used as an electrophilic source of the acetyl group. A non-nucleophilic base, pyridine, is used to scavenge the HCl byproduct, driving the reaction to completion. Dichloromethane (DCM) is chosen as the solvent due to its inertness and ability to dissolve both polar and nonpolar reactants. The reaction is run at 0°C initially to control the exothermic reaction between acetyl chloride and pyridine.

4.1.2 Materials & Equipment:

-

(R)-(+)-1,1,1-Trifluoroheptan-2-ol

-

Acetyl chloride

-

Pyridine (anhydrous)

-

Dichloromethane (DCM, anhydrous)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, nitrogen/argon line, dropping funnel, ice bath

-

Rotary evaporator

-

Silica gel for column chromatography

4.1.3 Step-by-Step Procedure:

-

Setup: To a flame-dried 100 mL round-bottom flask under a nitrogen atmosphere, add (R)-(+)-1,1,1-Trifluoroheptan-2-ol (1.70 g, 10.0 mmol) and anhydrous DCM (20 mL).

-

Cooling: Cool the stirred solution to 0°C using an ice bath.

-

Base Addition: Add anhydrous pyridine (1.2 mL, 15.0 mmol) to the solution.

-

Electrophile Addition: Add acetyl chloride (0.85 mL, 12.0 mmol) dropwise via a dropping funnel over 10 minutes. A white precipitate (pyridinium hydrochloride) will form.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2 hours.

-

Monitoring: Monitor the reaction progress by TLC (e.g., using a 9:1 Hexane:Ethyl Acetate eluent) until the starting alcohol spot has disappeared.

-

Workup:

-

Cool the reaction mixture back to 0°C and slowly add 20 mL of saturated aqueous NaHCO₃ to quench the reaction.

-

Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with DCM (2 x 20 mL).

-

Combine the organic layers and wash with brine (30 mL).

-

-

Drying and Concentration: Dry the combined organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

-

Purification: Purify the resulting crude oil by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient to yield the pure ester product.

Protocol 2: Determination of Enantiomeric Excess (e.e.) by Chiral HPLC

This protocol provides a general method for analyzing the enantiomeric purity of the starting material or a product derived from it. Method development is often required.

4.2.1 Rationale: Chiral High-Performance Liquid Chromatography (HPLC) is the most common technique for separating and quantifying enantiomers.[8] Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose or amylose, are highly effective for resolving chiral alcohols and their derivatives.[9] The mobile phase, typically a mixture of a nonpolar solvent (like hexane) and an alcohol modifier (like isopropanol), is optimized to achieve baseline separation.[10]

4.2.2 Materials & Equipment:

-

HPLC system with UV detector

-

Chiral column (e.g., Chiralpak® AD-H or Chiralcel® OD-H)

-

HPLC-grade n-Hexane

-

HPLC-grade Isopropanol (IPA)

-

Sample of (R)-(+)-1,1,1-Trifluoroheptan-2-ol (or its derivative)

-

Racemic standard of 1,1,1-Trifluoroheptan-2-ol (for method validation)

-

0.45 µm syringe filter

4.2.3 Step-by-Step Procedure:

-

Mobile Phase Preparation: Prepare the mobile phase, for example, n-Hexane/Isopropanol (90:10, v/v). Degas the solution by sonication or helium sparging.

-

Sample Preparation:

-

HPLC System Setup:

-

Install the chiral column and equilibrate it with the mobile phase at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved.

-

Set the UV detector to a suitable wavelength (e.g., 210 nm, as alcohols lack strong chromophores at higher wavelengths).

-

-

Analysis:

-

First, inject the racemic standard to determine the retention times of both the (R) and (S) enantiomers and to calculate the resolution factor.

-

Inject the sample to be analyzed.

-

-

Data Interpretation:

-

Identify the peaks corresponding to the (R) and (S) enantiomers based on the racemic standard run.

-

Calculate the enantiomeric excess (e.e.) using the peak areas (A) of the two enantiomers: e.e. (%) = [(A_major - A_minor) / (A_major + A_minor)] x 100

-

Decision Tree for Chiral Method Development

This diagram provides a logical path for optimizing a chiral separation.

Caption: Decision tree for chiral HPLC method development.

Section 5: Data Interpretation & Characterization

Confirming the identity and purity of products derived from (R)-(+)-1,1,1-Trifluoroheptan-2-ol is critical.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : Expect signals corresponding to the heptyl chain protons. The proton on the carbon bearing the hydroxyl/ester group (C2) will appear as a multiplet, coupled to both the adjacent CH₂ and the CF₃ group.

-

¹⁹F NMR : A characteristic signal (often a doublet due to coupling with the C2 proton) will confirm the presence of the CF₃ group. Chemical shifts are reported relative to a standard like CFCl₃.

-

¹³C NMR : The carbon attached to the fluorine atoms will show a distinct quartet in the proton-coupled spectrum due to C-F coupling.

-

-

Infrared (IR) Spectroscopy :

-

For the starting alcohol, a broad O-H stretching band will be visible around 3300-3500 cm⁻¹.

-

Strong C-F stretching bands are expected in the 1100-1300 cm⁻¹ region.[11]

-

Upon esterification (as in Protocol 1), the O-H band will disappear, and a strong C=O stretching band will appear around 1735-1750 cm⁻¹.

-

-

Mass Spectrometry (MS) : Provides the molecular weight of the compound, confirming the successful incorporation of the chiral alcohol into the new molecule.

References

-

PubChem. (S)-(-)-1,1,1-Trifluoroheptan-2-ol. National Center for Biotechnology Information. [Link]

-

PubChem. 1,1,1-Trifluoro-2-pentanol. National Center for Biotechnology Information. [Link]

- Google Patents. Method for industrially producing (s)-1,1,1-trifluoro-2-propanol.

-

LCGC International. A Strategy for Developing HPLC Methods for Chiral Drugs. MJH Life Sciences. [Link]

- Kuroki, Y., Asada, D., Sakamaki, Y., & Iseki, K. (2000). Enantioselective synthesis of 1,1,1-trifluoroalkan-2-ols by ruthenium-catalyzed hydrogenation. Tetrahedron Letters, 41(23), 4603–4607.

- Denton, J. R., Sukumaran, D., & Davies, H. M. L. (2007). Enantioselective Synthesis of Trifluoromethyl-Substituted Cyclopropanes. Organic Letters, 9(14), 2625–2628.

-

ResearchGate. Approaches towards chiral α-trifluoromethyl alcohols. [Link]

-

ResearchGate. Improved Microwave-Assisted Ring Opening of 1,1,1-Trifluoro-2,3-epoxypropane: Synthesis of New 3Alkoxy1,1,1-trifluoropropan-2-ols. [Link]

-

Organic Chemistry Portal. Synthesis of β-trifluoromethyl alcohols. [Link]

-

ResearchGate. Analytical chiral separation methods (IUPAC Recommendations 1997). [Link]

-

Daikin Chemicals. SAFETY DATA SHEET FLUOROALCOHOL. Daikin Industries, Ltd. [Link]

-

ResearchGate. Infrared spectra of 1,1,1,2-tetrafluoroethane in the gas and solid phases. [Link]

-

ResearchGate. Efficient One-Pot Synthesis of 2-Chloro-1,1, 1-trifluoro-2-alkenes Under Solvent-Free Conditions. [Link]

-

Cloudinary. SAFETY DATA SHEET High Performance Fluorinated Solvent. [Link]

-

Macmillan Group, Princeton University. ASYMMETRIC SYNTHESIS ENABLED BY METAL-FREE CATALYSIS. [Link]

-

ACS Publications. Enantioselective Synthesis of Secondary β-Trifluoromethyl Alcohols via Catalytic Asymmetric Reductive Trifluoroalkylation and Diastereoselective Reduction. Journal of the American Chemical Society. [Link]

-

MDPI. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Molecules. [Link]

-

Purdue University. Fluorine Safety. [Link]

-

Royal Society of Chemistry. Highly enantioselective hydrogenation of 2-pyridyl ketones enabled by Ir-f-phamidol catalyst. Organic & Biomolecular Chemistry. [Link]

- Google Patents. Method of 1,1,1,2-tetrafluoroethane synthesis.

-

National Library of Medicine. Rotational spectroscopy and molecular structure of 1,1,2-trifluoroethylene and the 1,1,2-trifluoroethylene-hydrogen fluoride complex. [Link]

-

National Library of Medicine. Enantioselective Synthesis of Enantioisotopomers with Quantitative Chiral Analysis by Chiral Tag Rotational Spectroscopy. [Link]

-

ResearchGate. Commonly Used Excipients Modulate UDP-Glucuronosyltransferase 2B7 Activity to Improve Nalbuphine Oral Bioavailability in Humans. [Link]

-

Beilstein Journals. Simple synthesis of multi-halogenated alkenes from 2-bromo-2-chloro-1,1,1-trifluoroethane (halothane). [Link]

-

Wikipedia. Chiral analysis. [Link]

-

Organic-Chemistry.org. A Facile Synthesis of 1,1-Difluoroallenes from Commercially Available 1,1,1- Trifluoro-2-iodoethane. [Link]

-

Royal Society of Chemistry. Synthesis of chiral tertiary trifluoromethyl alcohols by asymmetric nitroaldol reaction with a Cu(ii)-bisoxazolidine catalyst. Chemical Communications. [Link]

-

Preprints.org. Dvelopment And Assessment Of A Bcs Class II - SGLT2 (Sodium Glucose Cotransporter 2) Inhibitor Drug In The Form Of Solid Lipid Nanoparticles By Selecting Different Lipids, Co-Surfactants, And Manufacturing Techniques. [Link]

-

Princeton University. Standard Operating Procedure for Fluorine Gas. [Link]

-

Royal Society of Chemistry. Engineering ketoreductases for the enantioselective synthesis of chiral alcohols. Chemical Communications. [Link]

-

ResearchGate. Infrared absorption cross sections for 1,1,1,2-tetrafluoroethane. [Link]

-

YouTube. Drug Metabolism Phase I & Phase II. [Link]

-

National Library of Medicine. 2'Fluoro Modification Differentially Modulates the Ability of RNAs to Activate Pattern Recognition Receptors. [Link]

-

National Library of Medicine. Discovery of a 2'-α-Fluoro-2'-β- C-(fluoromethyl) Purine Nucleotide Prodrug as a Potential Oral Anti-SARS-CoV-2 Agent. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. (S)-(-)-1,1,1-Trifluoroheptan-2-ol | C7H13F3O | CID 7020596 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. (R)-1,1,1-TRIFLUORO-2-PROPANOL | 17628-73-8 [chemicalbook.com]

- 4. 1,1,1-TRIFLUORO-2-PROPANOL | 374-01-6 [chemicalbook.com]

- 5. ipo.rutgers.edu [ipo.rutgers.edu]

- 6. macmillan.princeton.edu [macmillan.princeton.edu]

- 7. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Chiral analysis - Wikipedia [en.wikipedia.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Technical Support Center: Scale-up Synthesis of (R)-(+)-1,1,1-Trifluoroheptan-2-ol

Welcome to the technical support guide for the synthesis of (R)-(+)-1,1,1-Trifluoroheptan-2-ol. This resource is designed for researchers, chemists, and process development professionals to address the common and complex challenges encountered during the scale-up of this critical chiral building block. The trifluoromethyl alcohol motif is of significant interest in pharmaceutical development, and ensuring its stereochemical purity on a large scale is paramount.[1]

This guide provides in-depth, field-proven insights in a troubleshooting and FAQ format, moving beyond simple procedural steps to explain the fundamental chemistry behind the operational choices.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable synthetic route to (R)-(+)-1,1,1-Trifluoroheptan-2-ol?

A1: The most prevalent and scalable method is the asymmetric reduction of the prochiral ketone, 1,1,1-trifluoroheptan-2-one. This transformation is typically achieved using catalytic systems known for high enantioselectivity. Key successful strategies include Corey-Bakshi-Shibata (CBS) reduction and Noyori-type asymmetric hydrogenation or transfer hydrogenation.[2][3][4] These methods are favored for their high efficiency and stereocontrol, which are critical for industrial applications.

Q2: Why is achieving high enantioselectivity crucial for this molecule?

A2: Enantiomeric forms of a drug can exhibit significant differences in potency, toxicity, and overall behavior in biological systems.[5] Regulatory bodies like the FDA mandate that for chiral drugs, preferably only the active enantiomer should be commercialized.[5] Therefore, producing (R)-(+)-1,1,1-Trifluoroheptan-2-ol with high enantiomeric excess (ee) is not just a chemical challenge but a regulatory and safety necessity.

Q3: What are the primary challenges when moving from a lab-scale (grams) to a pilot-plant scale (kilograms) synthesis?

A3: The primary scale-up challenges include:

-

Maintaining High Enantioselectivity: Subtle changes in reaction conditions (temperature, concentration, addition rates) can have a magnified negative impact on the ee.

-

Thermal Management: Asymmetric reductions are often exothermic. Inadequate heat dissipation in large reactors can lead to side reactions and loss of selectivity.

-

Reagent Handling and Stoichiometry: Handling large quantities of pyrophoric or moisture-sensitive reagents like borane complexes requires specialized equipment and procedures. Maintaining precise stoichiometry is also more challenging on a larger scale.

-

Purification: Removing catalyst residues and side products from large batches of the final product can be difficult. Distillation parameters and chromatographic methods must be re-optimized.

-

Process Safety: Handling flammable solvents and potent reagents on a large scale necessitates a thorough safety review and implementation of robust engineering controls.

Section 2: Troubleshooting Guide: Asymmetric Reduction

This section addresses specific issues encountered during the asymmetric reduction of 1,1,1-trifluoroheptan-2-one.

Problem Area 1: Low Enantiomeric Excess (ee)

Q: My scale-up reaction is resulting in a significantly lower ee% than my lab-scale experiments. What are the likely causes?

A: A drop in enantioselectivity upon scale-up is a common issue. Here’s a systematic approach to diagnosing the problem:

-

Moisture Contamination: This is the most frequent culprit, especially when using borane reagents for CBS reductions. Water can hydrolyze the borane reductant and react with the oxazaborolidine catalyst, diminishing its effectiveness.[6][7]

-

Solution: Ensure all solvents are rigorously dried (e.g., passed through activated alumina columns or distilled from appropriate drying agents). The reactor should be dried under vacuum with gentle heating before use. Maintain a positive pressure of an inert gas (Nitrogen or Argon) throughout the process.[8]

-

-

Catalyst Loading and Purity: Insufficient catalyst or impure catalyst will directly impact stereocontrol.

-

Solution: Verify the catalyst's purity and activity before use. For scale-up, it may be necessary to slightly increase the catalyst loading (e.g., from 1 mol% to 2-3 mol%) to compensate for potential deactivation by trace impurities in larger volumes of solvent or starting material.

-

-

Temperature Control: The transition states leading to the R and S enantiomers are close in energy. A higher reaction temperature can provide enough energy to overcome the activation barrier for the undesired enantiomer, thus lowering the ee.

-

Solution: Implement precise temperature control. For exothermic additions of reagents like borane, use a jacketed reactor with a reliable cooling system. Slow, controlled addition via a syringe pump or addition funnel is critical to prevent temperature spikes.

-

-

Incorrect Reagent Stoichiometry: An incorrect ratio of reductant to ketone or catalyst can lead to a competing, non-selective background reduction.

-

Solution: Double-check all calculations for scaling up. Use calibrated pumps or load cells for accurate reagent charging in the plant.

-

Problem Area 2: Incomplete Conversion / Stalled Reaction

Q: The reaction has stalled at 70% conversion, even after an extended reaction time. What should I investigate?

A: A stalled reaction typically points to the deactivation of the catalyst or consumption of a key reagent.

-

Catalyst Deactivation: As mentioned, trace impurities (water, oxygen, or peroxides in solvents) can deactivate the catalyst.

-

Solution: Consider a "sacrificial" agent if starting material purity is a concern. More practically, ensure rigorous inert atmosphere techniques. If the reaction is known to be sensitive, sparging solvents with argon or nitrogen before use can help remove dissolved oxygen.

-

-

Reductant Instability/Decomposition: Borane-THF or Borane-DMS complexes can degrade over time, especially if not stored properly or if the solution is exposed to moisture.

-

Solution: Titrate the borane solution before use to confirm its molarity. Use fresh, high-quality reagents. For large-scale work, preparing the reducing agent in situ can sometimes offer better consistency.[2]

-

-

Poor Mixing: In large reactors, inadequate agitation can lead to localized concentration gradients, causing the reaction to appear stalled.

-

Solution: Ensure the reactor's agitator (impeller type and speed) is appropriate for the reaction volume and viscosity to maintain a homogenous mixture.

-

Workflow for Troubleshooting Low Enantioselectivity

The following diagram outlines a logical workflow for diagnosing and resolving issues with enantiomeric excess.

Caption: Troubleshooting Decision Tree for Low Enantioselectivity.

Section 3: Key Experimental Protocols

Protocol 1: Scale-up CBS Reduction of 1,1,1-Trifluoroheptan-2-one

This protocol is a representative example and must be adapted based on specific equipment and safety protocols.

Materials & Equipment:

-

1,1,1-Trifluoroheptan-2-one (1.0 kg, 5.95 mol)

-

(R)-Methyl-CBS-oxazaborolidine (1 M in toluene, 357 mL, 0.357 mol, 6 mol%)

-

Borane-dimethyl sulfide complex (BH3·SMe2, ~10 M, 714 mL, 7.14 mol, 1.2 eq)

-

Anhydrous Toluene (20 L)

-

Methanol (5 L)

-

2M Hydrochloric Acid (10 L)

-

50 L jacketed glass reactor with overhead stirrer, thermocouple, condenser, and nitrogen inlet

-

Addition funnel or syringe pump

Procedure:

-

Reactor Setup: Dry the 50 L reactor under vacuum with gentle heating. Backfill with dry nitrogen.

-

Catalyst Charge: Charge the reactor with anhydrous toluene (10 L) and the (R)-Methyl-CBS solution under a positive nitrogen pressure.

-

Cooling: Cool the reactor contents to 0 °C using a circulating chiller.

-

Borane Addition: Slowly add the borane-dimethyl sulfide complex to the catalyst solution over 30 minutes, maintaining the internal temperature below 5 °C.

-

Ketone Addition: Add a solution of 1,1,1-trifluoroheptan-2-one in anhydrous toluene (10 L) to the reactor via an addition funnel over 2-3 hours. Crucially, maintain the internal temperature between 0-5 °C throughout the addition.

-

Reaction Monitoring: Stir the reaction mixture at 0-5 °C. Monitor the reaction progress by taking aliquots and analyzing by GC or TLC until the starting ketone is consumed (typically 2-4 hours).

-

Quenching: Once complete, very slowly and cautiously add methanol to the reactor to quench the excess borane. This is highly exothermic and will evolve hydrogen gas. Ensure adequate venting. Maintain the temperature below 20 °C.

-

Workup: Slowly add 2M HCl. Stir for 30 minutes, then transfer the mixture to a separatory funnel. Separate the layers. Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.

-

Purification: Concentrate the organic phase under reduced pressure. The crude product can be purified by vacuum distillation to yield (R)-(+)-1,1,1-Trifluoroheptan-2-ol.

Protocol 2: Chiral HPLC Analysis for Enantiomeric Excess (ee)

Determining the success of the asymmetric synthesis requires a robust analytical method.[9][10]

Instrumentation & Conditions:

-

HPLC System: Standard HPLC with UV detector.[11][]

-

Chiral Column: A polysaccharide-based chiral stationary phase (CSP) is typically effective. For example, a Chiralpak® AD-H or similar amylose-based column.[11]

-

Mobile Phase: A mixture of n-Hexane and Isopropanol (IPA). A typical starting point is 95:5 (Hexane:IPA). The ratio may need optimization to achieve baseline separation.[11]

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 25 °C

-

Detection: UV at 210 nm

-

Sample Preparation: Dissolve a small amount (~1 mg/mL) of the purified alcohol in the mobile phase and filter through a 0.45 µm syringe filter.[11]

Procedure:

-

Inject a sample of racemic 1,1,1-trifluoroheptan-2-ol to determine the retention times of both the (R) and (S) enantiomers and confirm resolution.

-

Inject the sample from the synthesis.

-

Integrate the peak areas for both enantiomers.

-

Calculate the enantiomeric excess using the formula: ee% = [ (Area_R - Area_S) / (Area_R + Area_S) ] * 100

Section 4: Data Summary & Visualization

Table 1: Influence of Reaction Parameters on Synthesis Outcome

This table summarizes typical outcomes and highlights the sensitivity of the reaction to key variables.

| Parameter | Condition A (Optimized) | Condition B (Sub-optimal) | Expected Outcome |

| Temperature | 0-5 °C | 25 °C (Room Temp) | Lower temperature is critical for high ee%. |

| Catalyst Loading | 5 mol% | 1 mol% | Higher loading can improve conversion and ee on scale. |

| Solvent | Anhydrous Toluene | Toluene (reagent grade) | Rigorous drying prevents side reactions and improves ee. |

| Addition Time | 2 hours | 15 minutes | Slow addition prevents exotherms, maintaining selectivity. |

| Expected Yield | >90% | 70-80% | Optimized conditions minimize side products. |

| Expected ee% | >98% | <90% | All parameters contribute significantly to stereocontrol. |

Diagram: Overall Synthesis and Analysis Workflow

Caption: General workflow from preparation to final analysis.

Section 5: References

-

Wu, B-B., Xu, J., Bian, K-J., Gao, Q., & Wang, X-S. (2022). Enantioselective Synthesis of Secondary β-Trifluoromethyl Alcohols via Catalytic Asymmetric Reductive Trifluoroalkylation and Diastereoselective Reduction. PubMed. Available at: [Link]

-

Chinese Chemical Society. (2022). General and Modular Access to Enantioenriched α-Trifluoromethyl Ketones via Nickel-Catalyzed Reductive Trifluoroalkylation. CCS Chemistry.

-

National Institutes of Health (NIH). (n.d.). Rapid Enantiomeric Excess Measurements of Enantioisotopomers by Molecular Rotational Resonance Spectroscopy. PMC.

-

Myers, A. G. Research Group. (n.d.). The Noyori Asymmetric Hydrogenation Reaction. Harvard University.

-

BenchChem. (2025). A Researcher's Guide to Chiral HPLC Analysis of Trifluoromethyl-Substituted Alcohols. BenchChem.

-

National Institutes of Health (NIH). (n.d.). A protocol for the gram-scale synthesis of polyfluoroaryl sulfides via an SNAr step. PMC.

-

ResearchGate. (2025). An Improved Large Scale Synthesis of the Schöllkopf Chiral Auxiliaries: (2 R )- and (2 S ) - 2,5Dihydro3,6-dimethoxy-2-isopropylpyrazine. ResearchGate.

-

PubMed. (2008). Analysis and purification of alcohol-sensitive chiral compounds using 2,2,2-trifluoroethanol as a modifier in supercritical fluid chromatography. PubMed.

-

Sci-Hub. (2000). Enantioselective synthesis of 1,1,1-trifluoroalkan-2-ols by ruthenium-catalyzed hydrogenation. Tetrahedron Letters.

-

Organic Chemistry Portal. (2022). Enantioselective Synthesis of Secondary β-Trifluoromethyl Alcohols via Catalytic Asymmetric Reductive Trifluoroalkylation and Diastereoselective Reduction. Organic Chemistry Portal.

-

ACS Publications. (2025). Noyori–Ikariya Asymmetric Transfer Hydrogenation of Prochiral α-CF3 and α-SF5 Ketones. ACS Organic & Inorganic Au.

-

ScienceDirect. (n.d.). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. ScienceDirect.

-

ResearchGate. (n.d.). The Corey-Bakshi-Shibata Reduction: Mechanistic and Synthetic Considerations. ResearchGate.

-

Restek. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. Restek.

-

National Institutes of Health (NIH). (n.d.). A Double Asymmetric Hydrogenation Strategy for the Reduction of 1,1-Diaryl Olefins Applied to an Improved Synthesis of CuIPhEt, a C2-Symmetric N-Heterocyclic Carbenoid. PMC.

-

ACS Publications. (n.d.). Advances in Catalytic Enantioselective Fluorination, Mono-, Di-, and Trifluoromethylation, and Trifluoromethylthiolation Reactions. Chemical Reviews.

-

ResearchGate. (2025). (PDF) Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. ResearchGate.

-

National Institutes of Health (NIH). (n.d.). Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope. PMC.

-

Organic Chemistry Portal. (n.d.). Corey-Bakshi-Shibata Reduction. Organic Chemistry Portal.

-

ScienceDirect. (n.d.). Chiral Drug Separation. ScienceDirect.

-

IRIS . (2025). On the Hunt for Chiral Single-Atom Catalysts. Politecnico di Milano.

-

Center for Nonlinear Studies. (2021). Enantioselectivity in the Noyori–Ikariya Asymmetric Transfer Hydrogenation of Ketones. Los Alamos National Laboratory.

-

Herald Scholarly Open Access. (2018). Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography. Herald Scholarly Open Access.

-

Wikipedia. (n.d.). Asymmetric hydrogenation. Wikipedia.

-

National Institutes of Health (NIH). (n.d.). Practical Aspects and Mechanism of Asymmetric Hydrogenation with Chiral Half-Sandwich Complexes. PMC.

-

YouTube. (2021). Corey-Itsuno, Corey-Bakshi-Shibata Reduction. YouTube.

-

PubMed. (2021). London Dispersion Interactions Rather than Steric Hindrance Determine the Enantioselectivity of the Corey-Bakshi-Shibata Reduction. PubMed.

-

BOC Sciences. (n.d.). Enantiomer Identification (HPLC/SFC). BOC Sciences.

-

ACS Publications. (2021). Biomimetic Asymmetric Reduction of Tetrasubstituted Olefin 2,3- Disubstituted Inden-1-ones with Chiral and Regenerable NAD. ACS Publications.

-

BORIS Portal - Universität Bern. (n.d.). Divergent Synthesis of Trifluoromethyl Ketones via Photoredox Activation of Halotrifluoroacetones. University of Bern.

-

NROChemistry. (n.d.). Corey-Bakshi-Shibata Reduction: Mechanism & Examples. NROChemistry.

Sources

- 1. Enantioselective Synthesis of Secondary β-Trifluoromethyl Alcohols via Catalytic Asymmetric Reductive Trifluoroalkylation and Diastereoselective Reduction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cnls.lanl.gov [cnls.lanl.gov]

- 5. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]

- 6. m.youtube.com [m.youtube.com]

- 7. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 8. A protocol for the gram-scale synthesis of polyfluoroaryl sulfides via an SNAr step - PMC [pmc.ncbi.nlm.nih.gov]

- 9. uma.es [uma.es]

- 10. heraldopenaccess.us [heraldopenaccess.us]

- 11. pdf.benchchem.com [pdf.benchchem.com]

Technical Support Center: (R)-(+)-1,1,1-Trifluoroheptan-2-ol

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for (R)-(+)-1,1,1-Trifluoroheptan-2-ol. This guide is designed to provide in-depth technical assistance to professionals utilizing this chiral building block in their research and development endeavors. We will address common questions regarding impurities, provide troubleshooting for analytical challenges, and offer detailed protocols to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs) about Impurities

This section addresses the most common questions regarding the purity of (R)-(+)-1,1,1-Trifluoroheptan-2-ol, delving into the origins and identification of potential contaminants.

Q1: What is the most common impurity I should be aware of in my sample of (R)-(+)-1,1,1-Trifluoroheptan-2-ol?

A1: The most prevalent and critical impurity is the undesired enantiomer, (S)-(-)-1,1,1-Trifluoroheptan-2-ol . The presence of this optical isomer directly impacts the enantiomeric excess (e.e.) of your material, which is a crucial parameter in chiral synthesis and drug development.

-

Origin: This impurity arises from the incomplete enantioselectivity of the synthetic process, which is typically the asymmetric reduction of the prochiral ketone, 1,1,1-trifluoroheptan-2-one.[1][2][3] While modern catalytic systems offer high enantioselectivity, achieving a 100% e.e. is challenging on an industrial scale.

-

Significance: For pharmaceutical applications, the undesired enantiomer may have different pharmacological or toxicological properties. Therefore, its quantification and control are of utmost importance.

Q2: I've detected a peak in my analysis that corresponds to the starting material. Is this common?

A2: Yes, the presence of unreacted starting material, 1,1,1-trifluoroheptan-2-one , is a common process-related impurity.

-

Origin: This impurity is a direct result of an incomplete reduction reaction during the synthesis of the chiral alcohol.[4]

-

Detection: 1,1,1-Trifluoroheptan-2-one is readily detectable by both gas chromatography (GC) and high-performance liquid chromatography (HPLC). It will typically have a different retention time than the desired alcohol.

Q3: My analysis shows the presence of residual solvents. Which solvents are typically found and should I be concerned?

A3: Residual solvents are common impurities in any synthesized chemical product and originate from the reaction and purification steps. For (R)-(+)-1,1,1-Trifluoroheptan-2-ol, you might encounter:

-

Alcohols: Isopropanol, ethanol, or methanol are often used as solvents or in the mobile phase for purification by chromatography.[5][6]

-

Ethers: Diethyl ether or tetrahydrofuran (THF) are common solvents for reduction reactions with reagents like lithium aluminum hydride.[4]

-

Hydrocarbons: Hexane or heptane are frequently used as components of the mobile phase in normal-phase chiral HPLC purification.[6]